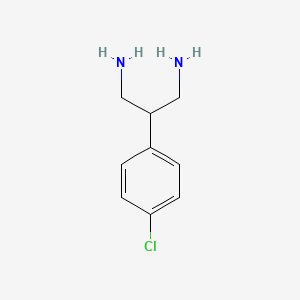

2-(4-Chlorophenyl)propane-1,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

2-(4-chlorophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C9H13ClN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H,5-6,11-12H2 |

InChI Key |

IZEQKRAAUCABAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CN)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Chemical Synthesis Pathways for 2-(4-Chlorophenyl)propane-1,3-diamine

The synthesis of 2-aryl-propane-1,3-diamines, including the target compound this compound, can be efficiently achieved through a multi-step pathway starting from commercially available aromatic aldehydes. A general and effective approach involves a two-step synthesis that begins with the corresponding aldehyde. lookchem.com

This process first involves the creation of a 1,3-dinitro intermediate from the starting aldehyde. This intermediate is then subjected to hydrogenation under mild reaction conditions to yield the final 2-substituted propane-1,3-diamine. Platinum dioxide is often employed as a catalyst for this reduction step. This method is noted for its straightforward nature and high efficiency in producing the desired diamine scaffold. lookchem.com

Table 1: General Two-Step Synthesis Pathway

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1 | Dinitroalkane Formation | Aromatic Aldehyde, Nitroalkane | 1,3-Dinitro Compound |

Precursor-Based Synthetic Strategies Utilizing 1,3-Propanediamine Derivatives

Incorporation of 4-Chlorobenzaldehyde-derived Moieties in Scaffold Assembly

A key strategy in synthesizing this compound involves using 4-chlorobenzaldehyde (B46862) as a primary precursor. This approach builds the carbon skeleton and incorporates the specific aryl group in a controlled manner. One established method for analogous structures, such as 1,3-diphenylpropane-1,3-diamines, starts with appropriately substituted benzaldehydes and acetophenones. researchgate.net The synthesis proceeds through the formation of chalcones, followed by the addition of hydroxylamine (B1172632) and subsequent reduction. researchgate.net

A more direct route for 2-substituted 1,3-diamines begins with the reaction of an aromatic aldehyde (in this case, 4-chlorobenzaldehyde) with a nitroalkane to form a dinitro derivative, which is then reduced to the diamine. lookchem.com This highlights the versatility of benzaldehydes as foundational building blocks for creating the 2-aryl-1,3-diamine structure.

Multi-component Condensation Reactions for Analogous Diamines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like diamine derivatives in a single step. mdpi.com These reactions are particularly valuable as they can generate molecular diversity by combining three or more starting materials in a one-pot synthesis. rsc.org

For the synthesis of analogous diamines, a three-component reaction involving diamines, triethyl orthoformate, and diethyl phosphite (B83602) has been studied. mdpi.comnih.gov In the case of 1,3-diamines, this reaction can lead to the substitution of both amino groups. mdpi.comnih.gov Another example is the Rh-catalyzed three-component reaction of diazo compounds with imines, which provides an efficient pathway to vicinal diamine derivatives. rsc.org While these examples may not directly produce this compound, they illustrate the power of MCRs in creating substituted diamine scaffolds that could be adapted for the target molecule. The choice of starting materials is crucial and could potentially involve a precursor containing the 4-chlorophenyl moiety.

Table 2: Examples of Multi-Component Reactions for Diamine Synthesis

| Reaction Type | Components | Product Type | Reference |

|---|---|---|---|

| Phosphonate Synthesis | Diamine, Triethyl Orthoformate, Diethyl Phosphite | Aminomethylenebisphosphonate derivatives | mdpi.com |

| Indenoquinoxaline Synthesis | Ninhydrin, Malononitrile, Diamine | Indenoquinoxaline derivatives | rsc.org |

Principles of Green Chemistry in Synthetic Route Design

The application of green chemistry principles to the synthesis of diamines is crucial for developing sustainable and environmentally benign processes. asm.orgnih.gov Key objectives include improving atom economy, using safer solvents, employing renewable resources, and utilizing catalytic methods to minimize waste and energy consumption. mdpi.comrsc.org

Several green strategies are relevant to diamine synthesis:

Catalytic Routes: The use of catalysts is central to green chemistry. mdpi.com For instance, the catalytic amination of ethylene (B1197577) glycol is considered a cleaner, more economical route for producing ethylenediamine (B42938) compared to traditional industrial methods. acs.org Similarly, synthesizing polyureas from CO2 and diamines represents a greener alternative to using hazardous isocyanates. researchgate.net

Use of Renewable Feedstocks: There is growing interest in producing "bio-based" diamines from renewable raw materials like biomass. asm.orgnih.govrsc.org This approach is vital for establishing a sustainable chemical industry. asm.orgnih.gov

One-Pot and Multi-component Reactions: MCRs are inherently green as they reduce the number of synthetic steps, minimize solvent use for purification of intermediates, and decrease waste generation. rsc.org Reactions conducted in environmentally friendly solvents like water further enhance their green credentials. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Classical methods like the Gabriel synthesis often suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org

Stereoselective Synthesis and Enantioenrichment Methodologies for Related Diamines

Since this compound contains a chiral center at the C-2 position, controlling its stereochemistry is a significant synthetic challenge. Chiral vicinal (1,2) and 1,3-diamines are valuable as they are found in many catalysts and pharmaceuticals. sigmaaldrich.comresearchgate.net While methods for 1,2-diamines are more developed, several strategies can be applied or adapted for 1,3-diamines.

Stereoselective Synthesis:

Catalytic Asymmetric Synthesis: This involves using chiral catalysts to favor the formation of one enantiomer over the other. For vicinal diamines, strategies include the reductive coupling of imines, which can afford products with high diastereoselectivity and enantioselectivity. nih.govchemrxiv.org The design of specific 1,3-diamine-derived catalysts has also been explored for asymmetric reactions, demonstrating that the 1,3-relationship between amine groups can be effective for catalysis. nih.gov

Substrate-Controlled Synthesis: Chiral auxiliaries can be attached to a starting material to direct the stereochemical outcome of a reaction. While effective, this often requires additional steps for attachment and removal of the auxiliary.

Enantioenrichment:

Enzymatic Desymmetrization: A powerful method for obtaining enantiomerically pure compounds involves the use of enzymes. For 2-substituted propane-1,3-diamines, an enzymatic enantioselective desymmetrization mediated by lipases (e.g., Pseudomonas cepacia lipase) can be used. This process can selectively acylate one of the two primary amino groups of a prochiral diamine, allowing for the separation of a highly enantioenriched monocarbamate. lookchem.com

Chiral Separation: Methods like molecular imprinting can be used to create polymers that selectively bind to one enantiomer, allowing for the chromatographic separation of a racemic mixture of diamines. nih.gov

Table 3: Methodologies for Chiral Diamine Synthesis

| Approach | Method | Description | Key Feature |

|---|---|---|---|

| Stereoselective Synthesis | Catalytic Reductive Coupling | Cu-catalyzed coupling of azadienes with imines. | Affords anti-1,2-diamines as a single diastereomer. nih.gov |

| Stereoselective Synthesis | Diastereodivergent Coupling | Cu-catalyzed reductive couplings of 2-azatrienes with imines using different ligands. | Can produce either syn- or anti-1,2-diamines with high stereoselectivity. chemrxiv.org |

| Enantioenrichment | Enzymatic Desymmetrization | Lipase-mediated selective acylation of a prochiral diamine. | Produces monocarbamates with high enantiomeric excess (70-90% ee). lookchem.com |

Molecular Structure and Advanced Characterization

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of 2-(4-Chlorophenyl)propane-1,3-diamine. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry each offer unique insights into the molecular framework.

While specific experimental NMR spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the well-established principles of NMR and data from analogous structures. The molecule's structure, featuring a chlorophenyl ring and a propane-1,3-diamine backbone, gives rise to a distinct set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic, methine, and methylene (B1212753) protons. The aromatic protons on the para-substituted chlorophenyl ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm), a classic AA'BB' system. The methine proton (CH) adjacent to the aromatic ring and situated between the two aminomethyl groups would likely appear as a multiplet. The diastereotopic methylene protons (CH₂) of the aminomethyl groups would also produce complex multiplets. The amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide evidence for each unique carbon environment. Signals for the four distinct carbons of the chlorophenyl ring would be observed in the aromatic region (δ 120-145 ppm). The carbon atom bearing the chlorine (C-Cl) would be identifiable, as well as the ipso-carbon attached to the propane (B168953) backbone. The aliphatic carbons—the methine carbon (CH) and the two equivalent methylene carbons (CH₂)—would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on established chemical shift ranges for analogous functional groups.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to Cl) | ~ 7.3 | Doublet |

| Aromatic H (meta to Cl) | ~ 7.2 | Doublet |

| -NH₂ | Variable (broad) | Singlet |

| Ar-C H- | Multiplet | Multiplet |

| -C H₂-NH₂ | Multiplet | Multiplet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| Aromatic C (C-Cl) | ~ 132 | |

| Aromatic C (ipso) | ~ 140 | |

| Aromatic C (CH) | ~ 129 | |

| Aromatic C (CH) | ~ 128 | |

| Ar-C H- | ~ 45-55 | |

| -C H₂-NH₂ | ~ 40-50 |

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the connectivity. A COSY spectrum would show correlations between the methine proton and the adjacent methylene protons. An HMBC spectrum would reveal long-range couplings, for instance, between the protons of the methylene groups and the methine carbon, as well as between the methine proton and the aromatic carbons, definitively establishing the link between the aliphatic chain and the chlorophenyl ring.

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, generally between 700-750 cm⁻¹ for chlorophenyl compounds nih.gov.

Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would clearly show the C=C stretching modes of the phenyl ring and the C-Cl stretch, providing a comprehensive vibrational profile of the molecule uantwerpen.be.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend (Amine) | 1590 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 750 |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a crucial tool for confirming the molecular weight and formula of a compound. For this compound, the molecular formula is C₉H₁₃ClN₂ anaxlab.com.

The calculated molecular weight is 184.67 g/mol anaxlab.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 186 with about one-third the intensity of the M⁺ peak.

The fragmentation pattern would likely be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines. This would involve the cleavage of the C-C bond adjacent to a nitrogen atom, leading to the formation of a stable iminium cation. Another likely fragmentation would be the loss of the chlorophenyl group, giving rise to further characteristic fragment ions.

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms, bond lengths, and bond angles in the solid state. While the crystal structure of the parent compound is not documented in the searched sources, extensive studies have been conducted on its derivatives, particularly those of propane-1,3-diamine and other chlorophenyl compounds.

The growth of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For organic amine compounds and their derivatives, the slow evaporation technique is commonly employed. This method involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration beyond the saturation point facilitates the formation of well-ordered single crystals. The choice of solvent is crucial and is often determined empirically to control the crystal growth rate and morphology.

X-ray diffraction analysis of crystalline derivatives reveals their fundamental symmetry properties, including the crystal system and space group. For instance, derivatives of the propane-1,3-diamine core have been shown to crystallize in various systems. A study of propane-1,3-diaminium squarate dihydrate, a salt derivative, found that it crystallizes in the tetragonal crystal system with the space group P4bm researchgate.netresearchgate.net.

Table 3: Crystallographic Data for Representative Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Propane-1,3-diaminium squarate dihydrate | Tetragonal | P4bm | researchgate.netresearchgate.net |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Monoclinic | P2₁/c | nih.gov |

| 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole | Monoclinic | P2₁/c | nih.gov |

| (E)-2-((4-chlorophenyl)(phenyl)methylene)hydrazine-1-carbothioamide | Monoclinic | C2/c | |

| N-(para-chlorophenyl)pyridinecarboxamide derivative (NpmCl) | Monoclinic | P2₁/n | dcu.ie |

| N-(ortho-chlorophenyl)pyridinecarboxamide derivative (NmoCl) | Monoclinic | P2₁/c | dcu.ie |

| N-(para-chlorophenyl)pyridinecarboxamide hydrate (B1144303) (NppCl·H₂O) | Orthorhombic | Pbca | dcu.ie |

This crystallographic data for related structures underscores the diversity in solid-state packing that can be expected from derivatives of this compound, driven by subtle changes in molecular structure and intermolecular interactions.

Analysis of Molecular Conformation and Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)

The molecular conformation of this compound is dictated by the spatial arrangement of the 4-chlorophenyl ring relative to the propane-1,3-diamine backbone. The flexibility of the propane chain, characterized by rotation around its C-C single bonds, allows for various conformations. However, steric hindrance between the bulky chlorophenyl group and the amino groups will significantly influence the most stable conformer.

The geometric parameters, including bond lengths, bond angles, and torsion angles, are expected to be within the standard ranges for similar organic compounds. For instance, the C-C bond lengths in the propane chain and the phenyl ring would be approximately 1.54 Å and 1.39 Å, respectively. The C-N bond lengths are anticipated to be around 1.47 Å. The C-Cl bond length in the chlorophenyl group is expected to be in the range of 1.74 Å.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C(ar) | C(ar) | - | - | ~1.39 |

| C(ar) | C(alkyl) | - | - | ~1.51 | |

| C(alkyl) | C(alkyl) | - | - | ~1.54 | |

| C(alkyl) | N | - | - | ~1.47 | |

| C(ar) | Cl | - | - | ~1.74 | |

| Bond Angle (°) | C(ar) | C(ar) | C(ar) | - | ~120 |

| C(alkyl) | C(alkyl) | C(alkyl) | - | ~109.5 | |

| C(alkyl) | C(alkyl) | N | - | ~109.5 | |

| Torsion Angle (°) | N | C(alkyl) | C(alkyl) | C(ar) | Varies |

| C(alkyl) | C(alkyl) | C(ar) | C(ar) | Varies |

Investigation of Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding, Halogen Bonding, π-interactions)

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary amino groups are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This would lead to the formation of N-H···N hydrogen bonds, which are a significant force in the crystal packing of many amines.

The presence of the chlorine atom introduces the possibility of halogen bonding. The electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as a nitrogen atom. Furthermore, C-H···Cl interactions are also plausible.

The aromatic 4-chlorophenyl ring can participate in π-interactions, including π-π stacking and C-H···π interactions. In π-π stacking, the phenyl rings of adjacent molecules would align in either a face-to-face or offset fashion. In C-H···π interactions, a C-H bond from a neighboring molecule would point towards the electron-rich π-system of the phenyl ring.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H | N |

| Halogen Bonding | C-Cl | N |

| π-Interactions | Phenyl Ring | Phenyl Ring |

| C-H | Phenyl Ring |

Application of Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface can then be mapped to highlight different types of intermolecular contacts.

For this compound, the Hirshfeld surface would likely show distinct regions corresponding to the different types of interactions. Red spots on the surface would indicate close contacts, such as strong hydrogen bonds. Blue regions would represent areas with weaker or no interactions.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (Density Functional Theory - DFT)

No published data is available for the electronic structure, molecular geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, natural bond orbital analysis, or theoretical vibrational spectra of 2-(4-Chlorophenyl)propane-1,3-diamine.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

No published data is available regarding the conformational landscapes and dynamics of this compound from molecular dynamics simulations.

Theoretical Insights into Supramolecular Assembly Formation

Supramolecular chemistry focuses on the non-covalent interactions that drive the self-assembly of molecules into well-defined, functional superstructures. Theoretical and computational methods provide profound insights into the nature and strength of these interactions, which are crucial for predicting how this compound might self-organize.

The key non-covalent interactions expected to play a role in the supramolecular assembly of this compound include hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen Bonding: The two primary amine groups (-NH₂) in the propane-1,3-diamine backbone are excellent hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors. This allows for the formation of extensive networks of intermolecular hydrogen bonds, which are highly directional and a primary driving force for self-assembly.

π-π Stacking: The presence of the 4-chlorophenyl ring introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the overlap of p-orbitals, contribute to the stabilization of the assembled structure.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a neighboring molecule, such as a nitrogen atom from an amine group.

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model these interactions. DFT calculations can provide accurate information on the geometry and energy of small molecular clusters, revealing the preferred modes of interaction. MD simulations, on the other hand, can model the dynamic behavior of a large ensemble of molecules over time, offering insights into the long-range ordering and stability of potential supramolecular structures.

Table 1: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor/Acceptor Groups | Estimated Energy Range (kcal/mol) | Role in Assembly |

| Hydrogen Bonding | N-H --- N | 3 - 8 | Directional control, primary structure formation |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | 1 - 3 | Stabilization of stacked structures |

| Halogen Bonding | C-Cl --- N | 1 - 5 | Directional control, structural reinforcement |

| van der Waals | All atoms | 0.5 - 2 | Overall packing and cohesion |

Note: The energy ranges are typical estimates for these types of interactions and would require specific quantum chemical calculations for this compound for precise values.

Ligand Design Principles and In Silico Screening Methodologies

The structural features of this compound, namely a flexible diamine chain and a substituted aromatic ring, make it an interesting scaffold for ligand design, particularly in the context of drug discovery and materials science. In silico methods are pivotal in rationally designing new ligands based on this scaffold and in screening large virtual libraries of compounds to identify promising candidates.

Ligand Design Principles:

The design of new ligands based on the this compound scaffold would be guided by the following principles:

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of the scaffold: two hydrogen bond donors (the amine groups), a hydrophobic aromatic feature (the phenyl ring), and a halogen bond donor (the chlorine atom). New molecules can be designed to match this pharmacophore while introducing other functionalities to enhance properties like binding affinity, selectivity, or solubility.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build quantitative structure-activity relationship (QSAR) models. By systematically modifying the scaffold (e.g., changing the substitution on the phenyl ring, altering the length of the alkyl chain) and calculating relevant molecular descriptors, it is possible to predict how these changes will affect a desired activity.

Conformational Analysis: The flexibility of the propane-1,3-diamine linker allows the molecule to adopt various conformations. Understanding the conformational landscape is crucial for designing ligands that can adapt to a specific binding site. Computational techniques like molecular mechanics and dynamics can be used to explore the accessible conformations and their relative energies.

In Silico Screening Methodologies:

Once a target for the ligand is identified (e.g., a protein binding site), several in silico screening methodologies can be employed:

Virtual Screening (VS): This involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target is known, molecular docking can be used to predict the binding mode and affinity of a library of ligands. The conformational flexibility of ligands like this compound is a critical consideration in docking studies, and algorithms that allow for flexible ligand docking are essential. nih.govnih.govresearchgate.netscribd.com

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of active molecules is available, LBVS methods can be used. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D similarity searching and 3D shape-based screening.

Molecular Dynamics (MD) Simulations: After an initial set of promising candidates is identified through virtual screening, MD simulations can provide a more detailed and dynamic picture of the ligand-target interactions. MD simulations can be used to assess the stability of the predicted binding poses and to calculate binding free energies with higher accuracy.

Table 2: Overview of In Silico Methodologies for Ligand Design and Screening

| Methodology | Principle | Application for this compound Derivatives |

| Pharmacophore Modeling | Identifies essential 3D arrangement of chemical features for biological activity. | Defining the key interaction points of the scaffold for designing new analogues. |

| QSAR | Correlates molecular structure with biological activity quantitatively. | Predicting the activity of new derivatives with modified substituents. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Screening virtual libraries to identify potential binders to a specific protein. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assessing the stability of ligand-protein complexes and refining binding poses. |

Coordination Chemistry and Metal Complexation

2-(4-Chlorophenyl)propane-1,3-diamine as a Bidentate Ligand

This compound functions as a classic bidentate ligand, coordinating to a central metal ion through the lone pairs of electrons on its two primary amine nitrogen atoms. The propane-1,3-diamine backbone is the key structural feature that facilitates this coordination behavior. wikipedia.orgnih.gov

Chelation Properties and Formation of Six-membered Chelate Rings

Upon coordination with a metal ion, the ligand forms a thermodynamically stable six-membered chelate ring. acs.org This ring structure is a hallmark of 1,3-diamine ligands and their derivatives. The formation of such a chelate ring is entropically favored over coordination with two separate monodentate amine ligands, a phenomenon known as the chelate effect.

The conformation of this six-membered ring is not planar and typically adopts lower energy conformations such as the chair, boat, or twist-boat form to minimize steric strain. acs.org In complexes of the related ligand 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate, the six-membered diamine chelate ring was found to adopt a twist-boat conformation. tandfonline.comresearchgate.net For this compound, the bulky 4-chlorophenyl substituent at the central carbon atom (C2) of the diamine backbone would be expected to significantly influence the ring's conformational preference, likely favoring a conformation that places this large group in a pseudo-equatorial position to reduce steric hindrance.

Influence on Metal Coordination Geometry and Stereochemistry

The coordination of one or more this compound ligands profoundly influences the resulting geometry and stereochemistry of the metal complex. The specific outcome depends on the metal ion, its preferred coordination number, and the metal-to-ligand ratio.

Coordination Geometry: In a 1:1 metal-to-ligand ratio with a tetracoordinate metal like Pt(II) or Pd(II), a square planar complex is typically formed. With a 1:2 metal-to-ligand ratio and an octahedral metal ion, a complex such as [M(L)2X2] (where L is the diamine and X is a monodentate ligand like a halide) would be formed. For a 1:3 metal-to-ligand ratio with an octahedral ion like Co(III), a [M(L)3] type complex results.

Stereochemistry: The presence of a substituent on the "prochiral" C2-carbon of the diamine backbone leads to distinct isomeric possibilities. In tris-chelate octahedral complexes, such as [Co(L)3]3+, the three bidentate ligands can arrange themselves in two different geometric isomers: facial (fac), where the three ligands form a triangular face on one side of the octahedron, and meridional (mer), where the ligands are arranged around the meridian of the octahedron. This isomerism has been explicitly demonstrated and the isomers separated for the related complex tris(2-methyl-1,3-propanediamine)cobalt(III). capes.gov.br The bulky 4-chlorophenyl group in the target ligand would create significant steric interactions, likely influencing the relative stability and ease of formation of the fac and mer isomers.

Table 1: Expected Geometries and Isomerism for Metal Complexes This table is based on established principles of coordination chemistry for analogous 1,3-diamine ligands.

| Metal:Ligand Ratio | Typical Metal Ion | Coordination Number | Common Geometry | Potential Isomerism |

|---|---|---|---|---|

| 1:1 (with 2 co-ligands) | Pt(II), Pd(II) | 4 | Square Planar | cis/trans |

| 1:2 (with 2 co-ligands) | Co(II), Ni(II), Cu(II) | 6 | Octahedral | cis/trans |

| 1:3 | Co(III), Fe(III), Cr(III) | 6 | Octahedral | facial/meridional, Δ/Λ |

Synthesis and Characterization of Metal Complexes

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Fe(III), La(III), Pt(II), Pb(II))

Complexes of this compound can be synthesized through straightforward reactions. A general method involves reacting the desired metal salt (e.g., chloride, nitrate, or perchlorate) with the diamine ligand in a 1:1, 1:2, or 1:3 molar ratio in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complex may precipitate directly from the solution upon mixing or after refluxing and cooling. researchgate.netchemrevlett.com

This ligand is expected to form stable complexes with a wide range of transition metal ions due to the strong coordinating ability of its two nitrogen donor atoms. Documented examples with analogous substituted 1,3-diamines confirm complex formation with ions such as Cu(II), Ni(II), Co(II), and Fe(II). nih.gov Based on established coordination chemistry principles, it will readily form complexes with other common divalent and trivalent metal ions including Cd(II), Zn(II), Fe(III), Pt(II), and Pb(II), as well as lanthanides like La(III).

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., UV-Vis, IR, NMR, ESR)

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for elucidating the structure of the resulting complex.

Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal ion results in characteristic shifts in the IR spectrum. The N-H stretching vibrations, typically found around 3300-3400 cm⁻¹ in the free ligand, are expected to shift to lower frequencies (red-shift) upon complexation due to the weakening of the N-H bond as electron density is donated to the metal.

UV-Visible (UV-Vis) Spectroscopy: For complexes with d-block transition metals, UV-Vis spectroscopy reveals electronic transitions. Intense bands in the UV region are typically due to charge-transfer transitions, while weaker bands in the visible region correspond to d-d electronic transitions within the metal ion's d-orbitals. The energy and number of these d-d bands are indicative of the coordination geometry. For example, octahedral Ni(II) complexes generally exhibit multiple absorption bands, whereas square-planar Ni(II) complexes show a different pattern. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes (e.g., Pt(II), Zn(II), square-planar Ni(II), Co(III)). Upon coordination, the signals for the protons and carbons of the ligand, particularly those close to the nitrogen atoms (such as the -CH₂- and -CH- groups), experience a downfield shift due to the deshielding effect of the metal center. researchgate.netcapes.gov.br

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is specific to complexes with unpaired electrons (paramagnetic), such as those of Cu(II), high-spin Ni(II), and high-spin Co(II). The resulting spectrum provides information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. nih.gov

Table 2: Expected Spectroscopic Signatures of Metal-Ligand Coordination

| Technique | Observation | Information Gained |

|---|---|---|

| IR | Shift of ν(N-H) bands to lower frequency | Confirmation of N-coordination |

| UV-Vis | Appearance of d-d transition bands | Coordination geometry, electronic structure |

| NMR | Downfield shifts of ligand proton/carbon signals | Confirmation of coordination, structural analysis (for diamagnetic complexes) |

| ESR / EPR | Characteristic g-values and hyperfine splitting | Electronic environment of paramagnetic metal ions |

Magnetic Susceptibility Studies of Metal Complexes

Magnetic susceptibility measurements are a fundamental tool for investigating the electronic structure of coordination compounds containing paramagnetic metal ions. By measuring the degree to which a complex is attracted to a magnetic field, the number of unpaired electrons can be determined, which in turn provides insight into the metal's oxidation state, spin state (high-spin vs. low-spin), and coordination geometry.

Cu(II) Complexes: Copper(II) has a d⁹ electronic configuration with one unpaired electron (S=1/2). Its complexes are expected to have magnetic moments of approximately 1.73-2.20 B.M. (Bohr Magnetons). nih.gov

Ni(II) Complexes: Nickel(II) (d⁸) can form either paramagnetic or diamagnetic complexes. Octahedral Ni(II) complexes have two unpaired electrons (S=1) and exhibit magnetic moments in the range of 2.8-3.5 B.M. nih.gov In contrast, square-planar Ni(II) complexes are typically diamagnetic (S=0) with all electrons paired. chemrevlett.com

Co(II) Complexes: High-spin cobalt(II) (d⁷) in an octahedral or tetrahedral environment has three unpaired electrons (S=3/2). Due to a significant contribution from orbital angular momentum, its magnetic moments are often much higher than the spin-only value of 3.87 B.M., typically falling in the range of 4.1-5.2 B.M. nih.govmarquette.edunih.gov

Fe(III) Complexes: High-spin iron(III) (d⁵) has five unpaired electrons (S=5/2) and a spin-only magnetic moment of 5.92 B.M.

Table 3: Expected Magnetic Properties of Metal Complexes Values are based on studies of analogous ligand systems.

| Metal Ion | Configuration | Geometry | Spin State | Unpaired e⁻ | Expected μ_eff (B.M.) |

|---|---|---|---|---|---|

| Cu(II) | d⁹ | Octahedral / Sq. Pyramidal | - | 1 | ~1.7 - 2.2 nih.gov |

| Ni(II) | d⁸ | Octahedral | High-spin | 2 | ~2.8 - 3.5 nih.gov |

| Ni(II) | d⁸ | Square Planar | Low-spin | 0 | 0 (Diamagnetic) chemrevlett.com |

| Co(II) | d⁷ | Octahedral | High-spin | 3 | ~4.1 - 5.2 nih.gov |

| Fe(III) | d⁵ | Octahedral | High-spin | 5 | ~5.9 |

No Research Data Available for the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research data could be found on the coordination chemistry of the compound this compound. Consequently, it is not possible to provide an article structured around the requested detailed outline focusing on its electrochemical properties, thermal stability, supramolecular architectures, ligand exchange mechanisms, and its role in metal-organic frameworks (MOFs).

The requested article outline presumes the existence of a body of research into the synthesis and characterization of metal complexes involving this compound. This would include studies on how the compound binds to metal ions and the properties of the resulting coordination compounds. However, searches for such studies have yielded no specific results for this particular ligand.

While general principles of coordination chemistry are well-established for related diamine ligands and substituted phenyl compounds, applying these general concepts to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.

The absence of published data could be due to a number of factors. The compound may not have been synthesized, or if it has, its coordination chemistry may not have been investigated or published in peer-reviewed literature. It is also possible that research exists but is not indexed in the searched databases.

Therefore, the following sections of the requested article cannot be completed due to the lack of specific research findings for this compound:

Role as a Template or Building Block in Metal-Organic Frameworks (MOFs)

Without primary research articles or reviews that specifically address the coordination chemistry of this compound, any attempt to generate the requested content would be unsubstantiated. Further research would be required to be undertaken by synthetic and analytical chemists to establish the coordination behavior of this compound before a comprehensive article on its properties could be written.

Table of Compounds Mentioned

Mechanistic Biological Investigations Pre Clinical and in Vitro Focus

Molecular Interactions with Specific Biological Targets

Comprehensive searches of scientific databases have revealed a notable lack of specific research focused on the direct molecular interactions of 2-(4-Chlorophenyl)propane-1,3-diamine with biological targets such as enzymes and proteins involved in aggregation processes.

Enzyme Binding and Inhibition Mechanisms (e.g., Cholinesterases, Kinases)

Currently, there is no publicly available scientific literature that details the specific binding or inhibition mechanisms of this compound with enzymes such as cholinesterases or kinases. While related compounds containing a 4-chlorophenyl moiety have been investigated for such activities, these findings cannot be directly attributed to this compound.

Modulation of Protein Aggregation Processes (e.g., Prion Protein, β-Amyloid)

There is a lack of published studies investigating the effects of this compound on the aggregation processes of proteins such as the prion protein or β-amyloid. Therefore, its potential to modulate these pathological processes remains uncharacterized.

In Vitro Mechanistic Studies on Cellular Pathway Modulation (e.g., Anti-proliferative mechanisms, specific cellular interactions)

No dedicated in vitro studies have been found that elucidate the mechanisms by which this compound may modulate cellular pathways. Consequently, its anti-proliferative mechanisms and specific cellular interactions have not been documented in the available scientific literature.

Molecular Docking and Computational Simulations of Ligand-Receptor Interactions

A thorough review of existing research indicates that specific molecular docking and computational simulation studies for this compound are not present in the public domain. Such studies are crucial for predicting and understanding the molecular-level interactions of a compound with its biological targets.

Prediction of Binding Modes and Interaction Energies

Due to the absence of molecular docking studies focused on this compound, there are no available predictions regarding its binding modes with specific receptors or the corresponding interaction energies.

Analysis of Conformational Changes Upon Ligand Binding

Similarly, without computational simulations of its interaction with biological receptors, there is no information available on the potential conformational changes that this compound might induce upon binding.

Derivatization and Analog Development for Targeted Research

Structural Modification Strategies of 2-(4-Chlorophenyl)propane-1,3-diamine

Structural modifications are systematically employed to alter the molecule's size, shape, polarity, and electronic distribution, thereby influencing its interactions with biological targets or its performance in chemical reactions.

The primary amine groups are highly reactive and serve as principal sites for derivatization. Common strategies include N-alkylation, N-acylation, and the formation of Schiff bases. These reactions can enhance bioavailability, modify binding affinity, or create new functionalities.

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atoms. For instance, N,N-dimethyl-1,3-propanediamine is synthesized from acrylonitrile (B1666552) and dimethylamine (B145610) followed by hydrogenation. google.com This type of modification can alter the basicity and steric profile of the diamine.

N-Acylation: The reaction of the amine groups with acylating agents like acyl chlorides or anhydrides yields amides. semanticscholar.org This transformation is a common method in drug development to create more complex and stable structures. mdpi.comnih.gov A variety of reagents, including Dansyl-Cl and Fmoc-Cl, have been systematically evaluated for derivatizing amine-containing compounds for analytical purposes, which underscores the versatility of this approach. nih.govmdpi.com

Schiff Base Formation: The condensation of the diamine with aldehydes or ketones results in the formation of Schiff bases (imines). This reaction is fundamental in coordination chemistry for creating ligands capable of forming stable complexes with metal ions. scirj.orgresearchgate.netekb.eg Schiff bases derived from propane-1,3-diamine and various aldehydes have been extensively studied, indicating that this compound would readily undergo similar reactions to form tetradentate ligands. scirj.orgnih.gov

| Strategy | Typical Reagent | Resulting Functional Group | Potential Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Modulating basicity and steric hindrance |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide | Creating stable, neutral derivatives for biological probes |

| Schiff Base Formation | Aldehyde (e.g., Salicylaldehyde) | Imine | Synthesis of metal-chelating ligands for catalysis |

Altering the three-carbon propane (B168953) backbone that links the two amine groups and the aromatic ring can significantly impact the molecule's conformational flexibility and spatial arrangement. Research on related structures, such as 3-phenylpropane-1,2-diamine, has shown that the diamine scaffold is a key element in designing inhibitors for enzymes like aminopeptidase (B13392206) N. nih.gov Modifications could include introducing substituents on the propane chain or altering its length, thereby changing the distance and orientation between the crucial amine and phenyl moieties. The synthesis of various 1,3-diarylpropane derivatives through methods like cobalt-catalyzed cycloaddition further highlights the feasibility of creating complex backbones. researchgate.net

The 4-chloro substituent on the phenyl ring plays a defining role in the molecule's electronic properties. Replacing or adding substituents on the aromatic ring is a powerful strategy for fine-tuning these characteristics. For example, substituting the chloro group with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can modulate the ring's electron density. Studies on fluorophenylhydroxamates have demonstrated that the position and number of fluorine atoms on an aromatic ring can significantly alter inhibitory potency against enzymes by influencing electronic structure and binding interactions within protein crevices. nih.gov This principle is directly applicable to the 4-chlorophenyl group of the diamine, where different substitution patterns could be used to optimize interactions with a specific target.

| Substituent (Example) | Position | Electronic Effect | Potential Impact |

|---|---|---|---|

| -OCH₃ (Methoxy) | Ortho, Para | Electron-Donating | Increases electron density on the ring |

| -NO₂ (Nitro) | Ortho, Para | Electron-Withdrawing | Decreases electron density on the ring |

| -F (Fluoro) | Any | Inductively Withdrawing | Alters local polarity and potential for specific interactions |

| -CH₃ (Methyl) | Any | Weakly Electron-Donating | Increases steric bulk and lipophilicity |

Synthesis of Hybrid Molecules Incorporating the Diamine Scaffold

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.govsemanticscholar.org The this compound scaffold is an ideal candidate for incorporation into such hybrids. For example, one of the amine groups could be linked to another biologically active moiety, such as a 1,3,4-oxadiazole (B1194373) or a thiazolidinedione, which are known pharmacophores in anti-diabetic agents. rsc.org This strategy has been successfully used to create novel anticancer agents by combining a chloropyridazine scaffold with other chemical entities. nih.gov The diamine can act as a versatile linker or as a core component, providing a specific three-dimensional orientation for the attached pharmacophores.

Structure-Mechanism Relationship (SMR) Studies for Modulating Biological or Catalytic Functions

Structure-Mechanism Relationship (SMR) or Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule relate to its functional mechanism. For derivatives of this compound, such studies would involve synthesizing a library of analogs with systematic variations in the amine substituents, propane backbone, and aromatic ring pattern. By evaluating the biological activity or catalytic performance of each analog, researchers can deduce critical structural requirements. For instance, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the antioxidant mechanisms of 1,3,4-oxadiazole derivatives, correlating their electronic properties with their free-radical scavenging abilities. frontiersin.orgnih.gov A similar computational and experimental approach could be applied to this diamine's derivatives to optimize their design for a specific function.

Utilization as Advanced Synthetic Intermediates for Complex Molecular Architectures

Beyond direct applications, this compound serves as a valuable synthetic intermediate for constructing more complex molecules. Diamines are fundamental building blocks in the synthesis of heterocycles and polymers. wikipedia.orgnih.gov The presence of two nucleophilic amine groups allows for the formation of macrocycles or polyamides. Furthermore, related compounds like thiosemicarbazides are known to be important intermediates for creating biologically active heterocyclic compounds. researchgate.net The specific stereochemistry and functional group arrangement of this compound make it a specialized building block for creating intricate molecular architectures with defined three-dimensional shapes, which is critical in fields like supramolecular chemistry and drug design.

Future Research Directions and Unaddressed Areas

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and stereoselective synthetic routes is paramount for accessing structurally diverse derivatives of 2-(4-Chlorophenyl)propane-1,3-diamine. While classical methods for diamine synthesis exist, future research should focus on innovative strategies that offer greater control over stereochemistry and functional group tolerance.

Key areas for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of the diamine is a critical goal. Chiral vicinal diamines are highly valuable in asymmetric synthesis as ligands for metal catalysts. sigmaaldrich.com Future work could adapt methodologies like asymmetric lithiation-substitution or copper-catalyzed reductive coupling of imines to synthesize specific stereoisomers of this compound. acs.orgacs.org

Biocatalysis: The use of enzymes for the synthesis of chiral amines is a growing field. scielo.br Investigating enzymatic pathways, potentially through reductive amination or diol diamination, could provide environmentally benign and highly selective routes to the target compound and its analogues. scielo.br

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, scalability, and efficiency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Asymmetric Catalysis | Access to enantiopure compounds for chiral ligand development. sigmaaldrich.comacs.org | Identification of suitable catalysts and reaction conditions for high enantioselectivity. |

| Biocatalysis | Environmentally friendly, high stereoselectivity. scielo.brasm.org | Enzyme discovery and engineering for substrate specificity. |

| Modular Synthesis | Rapid generation of a library of derivatives with varied functionalities. researchgate.net | Development of robust and high-yielding reaction modules. |

Application of Advanced In-Situ Spectroscopic Characterization Techniques

To fully understand the behavior of this compound in various chemical environments—such as during a catalytic cycle or within a coordination complex—advanced in-situ spectroscopic techniques are indispensable. These methods provide real-time information on reaction intermediates, catalyst resting states, and dynamic structural changes.

Future research should leverage techniques such as:

Operando Spectroscopy: Combining spectroscopic measurements (e.g., Raman, IR, X-ray Absorption Spectroscopy) with simultaneous reaction monitoring allows for the direct observation of the catalyst and intermediates under actual working conditions. aiche.org This is crucial for elucidating reaction mechanisms involving coordination complexes of the diamine ligand. frontiersin.orgyoutube.com

Time-Resolved Spectroscopy: This technique can capture transient species and short-lived intermediates, providing critical insights into the kinetics and dynamics of fast chemical processes.

Spatially Resolved Spectroscopy: When the diamine is incorporated into heterogeneous catalysts or materials, spatially resolved techniques can map the distribution of active sites or monitor localized chemical transformations. youtube.com

Expansion of Computational Studies to Multi-Scale and Dynamic Systems

Computational modeling offers a powerful complement to experimental work, providing deep insights into the electronic structure, reactivity, and dynamic behavior of molecules. For this compound and its metal complexes, future computational studies should move beyond static models to embrace more complex and dynamic systems.

Promising research avenues include:

Machine Learning Potentials: Developing machine learning potentials can enable large-scale molecular dynamics simulations to study phenomena like ligand exchange dynamics and the self-assembly of coordination polymers, often at a fraction of the cost of traditional ab initio methods. chemrxiv.orgrsc.org

Multi-Scale Modeling: Integrating quantum mechanics (QM) for the reactive core (e.g., a metal center and the diamine ligand) with molecular mechanics (MM) for the surrounding environment can provide a more realistic description of complex systems, such as catalysts in solution or enzymes. acs.org

Predictive Modeling for Materials Discovery: High-throughput computational screening can be used to predict the properties of hypothetical coordination polymers or functional materials derived from the diamine, accelerating the discovery of new materials with desired electronic, magnetic, or porous properties. acs.org

| Computational Method | Research Focus | Potential Outcome |

| Machine Learning Potentials | Ligand exchange dynamics, self-assembly processes. chemrxiv.org | Accurate prediction of kinetic barriers and thermodynamic stabilities. rsc.org |

| QM/MM Simulations | Catalytic reaction mechanisms, enzyme-ligand interactions. | Detailed understanding of transition states and reaction pathways. |

| High-Throughput Screening | Discovery of new functional materials. acs.org | Identification of promising candidates for synthesis and testing. acs.org |

Development of New Coordination Complexes and Functional Materials

The propane-1,3-diamine moiety is an excellent chelating ligand for a wide range of metal ions. The presence of the 4-chlorophenyl group adds functionality that can be used to tune the electronic properties and influence the solid-state packing of resulting coordination complexes.

Future work should focus on:

Coordination Polymers and MOFs: Systematically exploring the reactions of this compound with various metal ions and secondary linkers could lead to new one-, two-, or three-dimensional coordination polymers. mdpi.comresearchgate.net Research into these materials could target applications in gas storage, catalysis, and sensing. mdpi.comresearchgate.net

Stimuli-Responsive Materials: By incorporating the diamine into polymer backbones, it may be possible to create "smart" hydrogels or materials that respond to external stimuli like pH, temperature, or the presence of specific metal ions through dynamic metal-ligand coordination. rsc.org

Homogeneous Catalysts: The diamine can serve as a ligand in homogeneous catalysis. Future research should explore the synthesis of its complexes with transition metals (e.g., palladium, rhodium, iridium) and test their efficacy in important organic transformations like cross-coupling reactions, hydrogenations, and aminations.

Deeper Elucidation of General Molecular Mechanisms in Chemical and Biological Systems

Derivatives of diamines and chlorophenyl-containing compounds often exhibit biological activity. researchgate.net Understanding the underlying molecular mechanisms is crucial for rational drug design and the development of chemical probes.

Key areas for future investigation are:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of this compound and evaluating their biological activity can help identify the key structural features responsible for a given effect. This information is critical for optimizing potency and selectivity. nih.gov

Target Identification and Validation: For biologically active derivatives, identifying the specific molecular target (e.g., an enzyme or receptor) is a primary goal. Techniques such as chemical proteomics and genetic screenings can be employed to uncover these interactions.

Mechanistic Studies of Catalysis: For complexes that show catalytic activity, detailed mechanistic studies are needed. This involves identifying reaction intermediates, determining rate-limiting steps, and understanding how the ligand's structure influences catalyst performance, which can be aided by the in-situ spectroscopic and computational methods mentioned previously. rsc.org

Integration of High-Throughput Methodologies for Ligand and Material Discovery

To accelerate the exploration of the vast chemical space accessible from the this compound scaffold, high-throughput experimentation (HTE) is a powerful strategy. rsc.org This approach involves the parallel synthesis and screening of large libraries of compounds. researchgate.net

Future directions include:

Combinatorial Synthesis: Developing combinatorial strategies to quickly generate libraries of ligands by modifying the diamine core or by creating a diverse set of coordination complexes with various metals. nih.gov

High-Throughput Screening for Catalysis: Employing HTE platforms to rapidly screen the catalytic activity of hundreds or thousands of metal-ligand combinations for specific chemical reactions. rsc.org This can dramatically speed up the discovery of new and improved catalysts. acs.orgrsc.org

Materials Discovery Platforms: Integrating automated synthesis with rapid characterization techniques (e.g., powder X-ray diffraction, spectroscopic analysis) to accelerate the discovery of new coordination polymers and functional materials with desirable properties.

Q & A

Basic Research Questions

Q. How can 2-(4-Chlorophenyl)propane-1,3-diamine be synthesized with high purity for structural characterization?

- Methodology :

- Use a two-step approach: (1) Introduce the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling, followed by (2) diamine functionalization using protecting groups (e.g., Boc) to prevent side reactions. Deprotection with HCl yields the final product .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H NMR : Look for peaks at δ 1.8–2.2 ppm (methylene protons adjacent to NH₂) and δ 7.2–7.4 ppm (aromatic protons).

- IR Spectroscopy : Confirm NH₂ stretches at 3300–3500 cm⁻¹ and C-Cl at 750–800 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 199.7 (C₉H₁₂ClN₂) .

Q. How should this compound be stored to prevent degradation?

- Methodology :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid oxidation of primary amines.

- Use desiccants (e.g., silica gel) to minimize hygroscopicity. Stability tests via accelerated aging (40°C/75% RH) show >90% purity retention over 6 months .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodology :

- Use SHELXL for refinement of X-ray diffraction data. Key steps:

Solve initial structure via direct methods (SHELXD).

Refine hydrogen positions using riding models.

Validate geometry using CCDC Mercury (torsion angles, bond lengths).

- Example : A related compound, N-(4-chlorobenzyl)propane-1,3-diamine, showed a dihedral angle of 85° between the phenyl ring and propane backbone .

Q. What experimental strategies mitigate contradictions in reactivity data during derivatization of this compound?

- Methodology :

- Contradiction Example : Discrepancies in oxidation yields (ketone vs. carboxylic acid).

- Resolution :

Control reaction pH (acidic for ketone stabilization; basic for carboxylate formation).

Use TEMPO/NaOCl for selective oxidation to ketones.

Validate products via GC-MS and 2D NMR (COSY, HSQC) .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodology :

- Perform molecular docking (AutoDock Vina) against target receptors (e.g., serotonin transporters).

- Validate predictions with in vitro assays:

- Radioligand binding (³H-paroxetine displacement).

- Functional assays (cAMP accumulation in HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.